

# Technical Monograph: 1-[2-(3-Chlorophenoxy)ethyl]piperazine

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## Compound of Interest

**Compound Name:** 1-[2-(3-Chlorophenoxy)ethyl]piperazine

**CAS No.:** 401500-65-0

**Cat. No.:** B1347718

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## Executive Summary

**1-[2-(3-Chlorophenoxy)ethyl]piperazine** (CAS: 401500-65-0) is a bifunctional pharmacophore scaffold utilized primarily in the development of psychotropic agents. Structurally, it combines a lipophilic m-chlorophenoxy moiety with a hydrophilic piperazine ring via an ethyl ether linker. This specific architecture mimics the pharmacophoric features of serotonin (5-HT) receptor ligands, making it a high-value building block for the synthesis of antidepressants and antipsychotics that target 5-HT<sub>2A</sub>, 5-HT<sub>1A</sub>, and dopamine D<sub>2</sub> receptors.

## Chemical Identity & Physicochemical Profile

This compound functions as a "linker-extended" analog of m-chlorophenylpiperazine (mCPP), offering altered steric and electronic properties that modulate receptor binding affinity.

## Table 1: Physicochemical Specifications

Property	Specification
IUPAC Name	1-[2-(3-chlorophenoxy)ethyl]piperazine
CAS Number	401500-65-0
Molecular Formula	C <sub>12</sub> H <sub>17</sub> ClN <sub>2</sub> O
Molecular Weight	240.73 g/mol
Appearance	Pale yellow viscous oil (Free Base) / White crystalline solid (HCl Salt)
Solubility	Free Base: Soluble in DCM, Methanol, DMSO. [1][2] Insoluble in water. HCl Salt: Soluble in water, Ethanol.
pKa (Calculated)	N4 (Secondary amine): ~9.8 N1 (Tertiary amine): ~5.4
LogP	2.3 – 2.6 (Predicted)
H-Bond Donors/Acceptors	1 Donor / 3 Acceptors

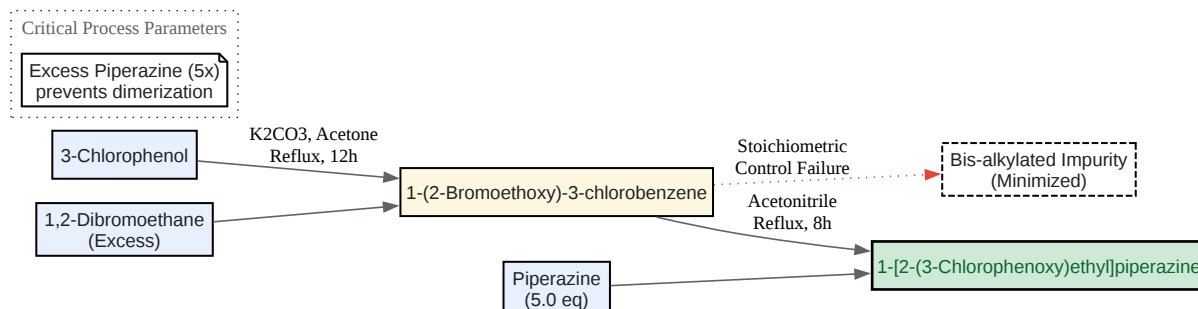
## Synthetic Methodology

To ensure high purity and minimize the formation of bis-alkylated byproducts (where two phenoxyethyl chains attach to one piperazine), the Nucleophilic Substitution of  $\beta$ -Phenoxyethyl Bromide is the preferred synthetic route over the direct alkylation of 3-chlorophenol with nitrogen mustards.

## Core Reaction Scheme

The synthesis proceeds via a two-step sequence:

- Williamson Ether Synthesis: Reaction of 3-chlorophenol with 1,2-dibromoethane.
- N-Alkylation: Reaction of the resulting bromide with excess piperazine.



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Figure 1: Optimized synthetic pathway minimizing bis-alkylation impurities.

## Detailed Experimental Protocol

### Step 1: Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

- Setup: Charge a 500 mL round-bottom flask with 3-chlorophenol (12.8 g, 100 mmol) and anhydrous K<sub>2</sub>CO<sub>3</sub> (27.6 g, 200 mmol) in Acetone (200 mL).
- Addition: Add 1,2-dibromoethane (37.6 g, 200 mmol) dropwise to the stirring suspension.
- Reflux: Heat to reflux (56°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) for disappearance of phenol.
- Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- Purification: Vacuum distillation or column chromatography (Silica, Hexane) yields the bromo-ether intermediate.

### Step 2: Piperazine Alkylation (The Critical Step)

Rationale: Using a large excess of piperazine acts as both the nucleophile and the base, statistically favoring mono-substitution.

- Reaction: Dissolve piperazine (anhydrous, 43.0 g, 500 mmol, 5 eq) in Acetonitrile (150 mL). Heat to 60°C to ensure complete dissolution.
- Addition: Add a solution of 1-(2-bromoethoxy)-3-chlorobenzene (23.5 g, 100 mmol) in Acetonitrile (50 mL) dropwise over 1 hour.
- Digestion: Reflux at 80–82°C for 6–8 hours.
- Workup: Cool to room temperature. Filter off the precipitated piperazine hydrobromide byproduct.
- Solvent Removal: Concentrate the filtrate to remove acetonitrile.
- Extraction: Resuspend residue in water (100 mL) and extract with DCM (3 x 50 mL). Note: Excess unreacted piperazine remains in the aqueous phase.
- Purification: The organic layer is dried and concentrated. The crude oil can be converted to the dihydrochloride salt by adding HCl/Ethanol, precipitating a white solid. Recrystallize from Ethanol/Ether.

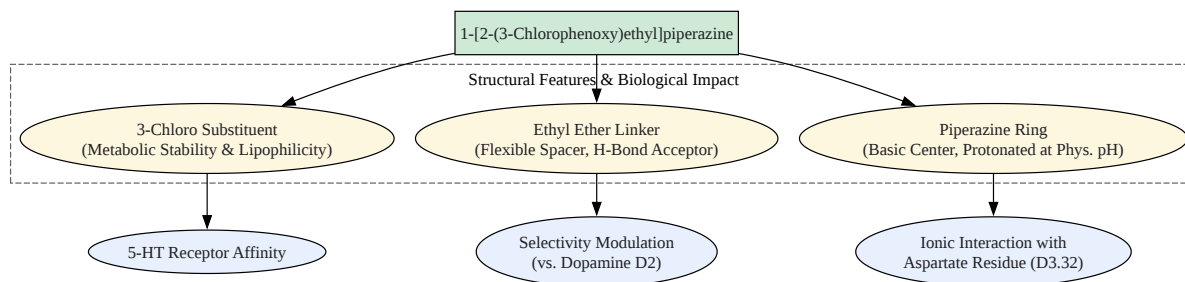
## Pharmacological Relevance & Mechanism

This compound serves as a "privileged structure" in medicinal chemistry, specifically for the arylpiperazine class of psychotropics.

## Pharmacophore Mapping

The distance between the aromatic ring and the basic nitrogen is critical for receptor binding.

- mCPP (Metabolite): Direct phenyl-piperazine bond. High affinity for 5-HT<sub>2C</sub>.
- Phenoxyethyl-Piperazine (This Compound): The 2-carbon + oxygen linker extends the distance by ~3.5 Å compared to mCPP, altering the binding pocket interaction. This often shifts selectivity towards 5-HT<sub>2A</sub> antagonism and 5-HT reuptake inhibition (SERT).



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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

## Quality Control & Analytics

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

- $^1\text{H-NMR}$  ( $\text{CDCl}_3$ , 400 MHz):
  - $\delta$  7.1–6.8 (m, 4H, Ar-H) – Characteristic 3-chlorophenyl pattern.
  - $\delta$  4.05 (t, 2H, -O-CH<sub>2</sub>-) – Deshielded triplet next to oxygen.
  - $\delta$  2.90 (t, 4H, Piperazine) – Triplet for protons adjacent to secondary amine.
  - $\delta$  2.75 (t, 2H, -CH<sub>2</sub>-N-) – Triplet next to nitrogen.
  - $\delta$  2.55 (br s, 4H, Piperazine) – Protons adjacent to tertiary amine.
- HPLC Purity:
  - Column: C18 Reverse Phase.

- Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.
- Detection: UV @ 220 nm and 270 nm (Phenoxy absorption).
- Acceptance Criteria: >98.0% area.[1]

## Safety & Handling

Hazard Classification: Corrosive, Acute Toxin.

- Skin/Eye: Piperazine derivatives are strong sensitizers and can cause severe eye damage (Category 1).
- Inhalation: Mist/dust may cause respiratory sensitization.
- Handling: All operations involving the free base must be conducted in a fume hood. Wear butyl rubber gloves (nitrile may be permeable to the halogenated intermediate).

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 401500-65-0. Retrieved from [\[Link\]](#)
- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central serotonin receptor ligands. *Journal of Medicinal Chemistry*.
- Bio-Fount. (2025). Catalog Entry: 401500-65-0 Synthetic Intermediates. Retrieved from [\[Link\]](#)

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## Sources

- [1. 5308-25-8 CAS | N-ETHYL PIPERAZINE | Laboratory Chemicals | Article No. 03754 \[lobachemie.com\]](#)

- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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